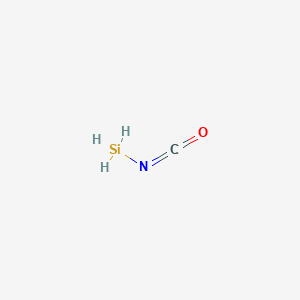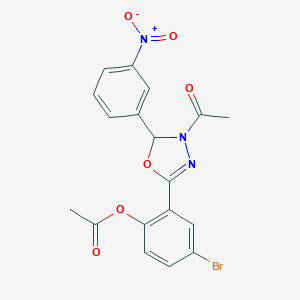
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- is a compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains a pyridazine ring and has a morpholinomethyl and phenyl group attached to it. This compound has been found to have a wide range of biological activities, making it a valuable tool in various areas of research.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- in lab experiments is its wide range of biological activities. This makes it a valuable tool in various areas of research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- in scientific research. One area of interest is the development of new drugs based on this compound for the treatment of inflammation, pain, and fever. Another area of interest is the study of the compound's effects on oxidative stress and cell damage, which could lead to the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential uses in other areas of research.
Métodos De Síntesis
The synthesis of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding pyridazinone. The morpholinomethyl group can then be introduced through a reaction with formaldehyde and morpholine.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- has been found to have a range of biological activities that make it a valuable tool in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs to treat these conditions.
Propiedades
Número CAS |
13300-00-0 |
|---|---|
Fórmula molecular |
C16H19N3O2 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
4-methyl-2-(morpholin-4-ylmethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C16H19N3O2/c1-13-11-15(14-5-3-2-4-6-14)17-19(16(13)20)12-18-7-9-21-10-8-18/h2-6,11H,7-10,12H2,1H3 |
Clave InChI |
GMZAUXSROBXMDR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=NN(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
Otros números CAS |
13300-00-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)




![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)



